molecular formula C25H19N3O B2949931 Diphenylterazine CAS No. 344940-63-2

Diphenylterazine

Cat. No.: B2949931
CAS No.: 344940-63-2
M. Wt: 377.4 g/mol
InChI Key: ZMJMWAVOTYOMRN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diphenylterazine (DTZ) is primarily used as a target substrate for luciferase . Luciferase is a common bioluminescent enzyme that catalyzes the oxidation of luciferin in the presence of oxygen, resulting in light emission .

Mode of Action

DTZ interacts with luciferase to produce bioluminescence . The interaction between DTZ and luciferase is facilitated by a positively charged guanidinium group of an arginine residue, which stabilizes the negative charges present on the reaction’s transition state . Additional active site residues are also designed to optimize this interaction .

Biochemical Pathways

The primary biochemical pathway involved in the action of DTZ is the luciferase-luciferin pathway . In this pathway, luciferase catalyzes the oxidation of luciferin (in this case, DTZ) in the presence of oxygen, leading to the emission of light .

Pharmacokinetics

DTZ has favorable in vivo pharmacokinetics . It is known to yield very little background, leading to excellent signal-to-background ratios . Furthermore, DTZ elicits minimal cell toxicity at millimolar concentrations . It is insoluble in water and can be inactivated by dmso .

Result of Action

The primary result of DTZ’s action is the emission of light . When DTZ is used as a substrate for luciferase, it results in blue luminescence at 480 nanometers . This property makes DTZ a valuable tool in bioluminescence imaging, allowing for the tracking of various biological processes in real-time .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylterazine can be synthesized through the condensation of benzothiophene and 1,2-dibromo-2,2-diphenylacetonitrile . The reaction typically involves the use of a solvent such as ethanol or 1,2-propanediol, and the product is purified through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial to avoid direct contact and inhalation of dust or gas during the preparation .

Chemical Reactions Analysis

Types of Reactions: Diphenylterazine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield bioluminescent products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high quantum yield, red-shifted emission, and favorable in vivo pharmacokinetics. It also lacks the cofactors required for light emission, making it highly efficient for bioluminescent applications .

This compound stands out in its field due to its stability, solubility, and wide range of applications in scientific research and industry.

Properties

IUPAC Name

2-benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O/c29-25-21(16-18-10-4-1-5-11-18)27-24-23(20-14-8-3-9-15-20)26-22(17-28(24)25)19-12-6-2-7-13-19/h1-15,17,29H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJMWAVOTYOMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186068
Record name 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344940-63-2
Record name 6,8-Diphenyl-2-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does diphenylterazine enable bioluminescence, and what makes it particularly useful for studying biological systems?

A1: this compound (DTZ) itself does not emit light. It acts as a substrate for specific luciferases, like the marine-derived Nanoluciferase. [, , ] When DTZ reacts with Nanoluciferase, it undergoes oxidation, ultimately producing a detectable bioluminescent signal. This reaction does not require ATP, unlike firefly luciferase systems. [, , ] This ATP-independence is crucial for studying extracellular environments where ATP is scarce. [, , ]

Q2: What are some key advantages of using this compound-based probes over traditional bioluminescent systems?

A2: DTZ-based probes, particularly when paired with engineered luciferases like Nanoluciferase, offer several advantages:

  • High sensitivity: Studies have shown that DTZ-based systems can achieve excellent sensitivity for in vivo imaging, even detecting small numbers of bacteria. []
  • ATP-independence: This allows for applications in extracellular environments where ATP is limited. [, , ]
  • Tunable emission: Research has explored modifying DTZ with pyridyl groups, resulting in shifted emission wavelengths (teal, yellow) and improved water solubility. [] This spectral tuning is valuable for multiplexed imaging and overcoming tissue penetration limitations.

Q3: Can you provide an example of how this compound has been used to study a specific biological process?

A3: Researchers have designed a probe called bor-DTZ, where the this compound core is masked by a protecting group. This probe is specifically activated by hydrogen peroxide, releasing free this compound for reaction with Nanoluciferase. [] This enabled the real-time monitoring of extracellular hydrogen peroxide fluctuations in breast cancer cells treated with the chemotherapy drug cisplatin. [] This demonstrates the potential of DTZ-based probes for studying oxidative stress and drug responses.

Q4: What are the limitations of this compound and what are researchers doing to address them?

A4: While DTZ-based probes show promise, they have some limitations:

  • Solubility: DTZ itself has poor water solubility, potentially limiting its in vivo applications. [] To address this, researchers have developed pyridyl-modified DTZ analogs with improved solubility. []
  • Emission wavelength: The blue emission of standard DTZ-luciferase systems can face limitations in tissue penetration. [] Engineering luciferase variants and modifying DTZ structure have yielded probes with shifted emission wavelengths for improved tissue penetration. []

Q5: What is the future direction of research involving this compound?

A5: Future research will likely focus on:

  • Developing novel DTZ-based probes: Creating probes sensitive to other analytes beyond hydrogen peroxide and copper(II), expanding the toolkit for studying diverse biological processes. [, ]

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